
4-((Pyrimidin-2-ylamino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Pyrimidin-2-ylamino)methyl)phenol is an organic compound that belongs to the class of aminophenols and aminopyrimidines It is characterized by the presence of a pyrimidine ring attached to a phenol group via an aminomethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyrimidin-2-ylamino)methyl)phenol typically involves the reaction of 2-aminopyrimidine with 4-hydroxybenzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions
4-((Pyrimidin-2-ylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted aminophenols.
科学研究应用
4-((Pyrimidin-2-ylamino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-((Pyrimidin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
- 4-((Pyridin-2-ylamino)methyl)phenol
- 4-((Pyrimidin-4-ylamino)methyl)phenol
- 4-((Pyrimidin-5-ylamino)methyl)phenol
Uniqueness
4-((Pyrimidin-2-ylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H11N3O/c15-10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7,15H,8H2,(H,12,13,14) |
InChI 键 |
VHOWFDAEMWBUTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


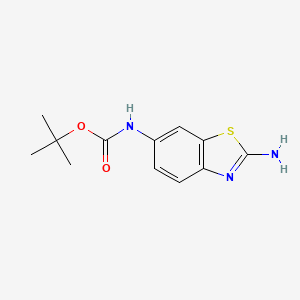
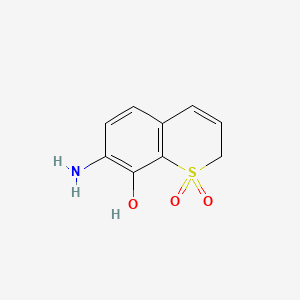

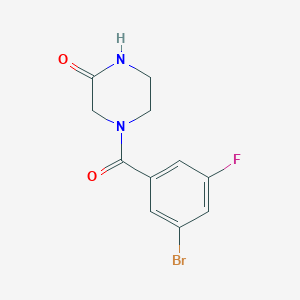
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
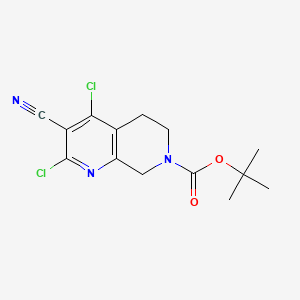
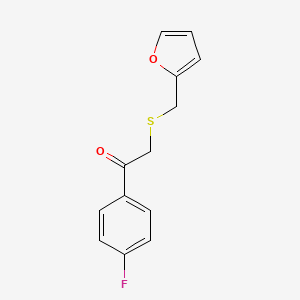
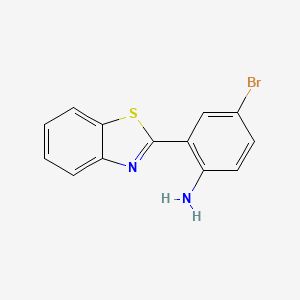
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
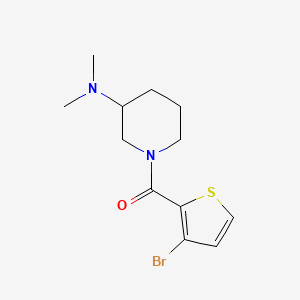
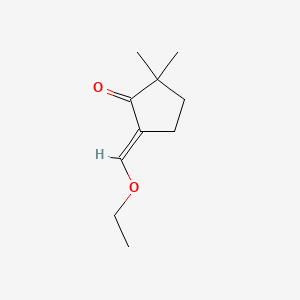
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
